molecular formula C7H6Br2O3S B3115347 2,6-Dibromo-4-methylsulfonylphenol CAS No. 20951-04-6

2,6-Dibromo-4-methylsulfonylphenol

Cat. No. B3115347
CAS RN: 20951-04-6
M. Wt: 330 g/mol
InChI Key: KNPJHQNJHPSIFS-UHFFFAOYSA-N
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Description

“2,6-Dibromo-4-methylsulfonylphenol” is a chemical compound with the CAS Number: 20951-04-6 . It has a molecular weight of 330 and its IUPAC name is 2,6-dibromo-4-(methylsulfonyl)phenol . The compound is an off-white solid .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H6Br2O3S . The structure of the molecule can be viewed using specific software that can interpret the InChI code provided .


Physical And Chemical Properties Analysis

“this compound” is an off-white solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Mechanism of Action

2,6-Dibromo-4-methylsulfonylphenol is a brominated phenol and its mechanism of action is based on the ability of bromine to form strong covalent bonds with other molecules. The bromine atoms in this compound can form strong covalent bonds with other molecules, such as proteins and lipids, which can alter their structure and function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in DNA replication and repair, which can lead to cell death. It has also been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2,6-Dibromo-4-methylsulfonylphenol has several advantages for laboratory experiments. It is relatively inexpensive to synthesize and can be used in a variety of applications. It is also relatively stable and can be stored for long periods of time. However, it can be toxic and can cause skin irritation if it comes into contact with the skin.

Future Directions

The potential applications of 2,6-Dibromo-4-methylsulfonylphenol are numerous. Its ability to inhibit the activity of enzymes involved in DNA replication and repair could be further explored for its potential use in cancer treatments. Its anti-inflammatory and anti-cancer effects could be studied in more detail for potential therapeutic applications. Additionally, its ability to form strong covalent bonds with other molecules could be explored for its potential use in drug delivery systems. Finally, its use in the synthesis of photoresponsive polymers and biocompatible coatings could be further explored.

Scientific Research Applications

2,6-Dibromo-4-methylsulfonylphenol has been studied for its potential applications in scientific research. It has been used in the synthesis of various organobromine compounds, such as brominated phenols, brominated polymers, and brominated polysulfides. It has also been used in the synthesis of photoresponsive polymers and in the synthesis of brominated polymers for use in biocompatible coatings.

Safety and Hazards

The safety information available indicates that “2,6-Dibromo-4-methylsulfonylphenol” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . For more detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,6-dibromo-4-methylsulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPJHQNJHPSIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601034717
Record name 2,6-Dibromo-4-(methylsulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20951-04-6
Record name 2,6-Dibromo-4-(methylsulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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